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Cat. No.: B1345168
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Executive Summary
This technical guide provides a high-resolution analysis of PCB 165 (

-hexachlorobiphenyl), a non-dioxin-like (NDL) congener frequently detected in higher-
chlorinated technical mixtures (e.g., Aroclor 1254, 1260). Unlike its coplanar counterparts, PCB
165 exhibits distinct steric hindrance due to di-ortho substitution, driving specific interactions
with the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR) rather than
the Aryl Hydrocarbon Receptor (AhR). This document details its physicochemical partitioning,
environmental transport mechanisms, and metabolic fate, offering a rigorous framework for
researchers studying xenobiotic kinetics.
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PCB 165 is characterized by an asymmetric chlorination pattern. The molecule features a

-substitution on the

-ring and a

-substitution on the

-ring.

Ortho-Substitution: Di-ortho (

). This steric bulk prevents the two phenyl rings from achieving coplanarity, significantly
reducing affinity for the AhR (dioxin-like toxicity) while enhancing phenobarbital-type
induction (CYP2B/3A).

Chirality: While PCB 165 possesses an asymmetric substitution pattern, the di-ortho chlorine

barrier is generally insufficient to prevent rotation at physiological temperatures. It is treated

as an achiral or rapidly racemizing congener in environmental matrices, unlike tri- or tetra-

ortho congeners (e.g., PCB 95, 132).

Key Physicochemical Parameters
The environmental behavior of PCB 165 is governed by its hydrophobicity and low volatility.
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Parameter Value (Range/Estimate) Relevance to Fate

Molecular Weight 360.88 g/mol
Heavy congener; particle-

bound transport.

Log 7.1 – 7.4 [1]

Extreme lipophilicity;

bioaccumulates in adipose

tissue.

Log ~9.5 – 10.0

High air-to-octanol ratio;

biomagnifies in terrestrial food

webs.

Henry's Law Const.[1][2][3][4] (

)

atm-m

/mol

Moderate volatility; undergoes

"grasshopping" transport.

Water Solubility
~1–5

g/L (25°C)

Negligible; transport is almost

exclusively sediment/colloid-

mediated.

Environmental Transport Mechanisms[4][5][6][7]
Fugacity-Driven Fractionation
PCB 165 follows a Level III fugacity model where equilibrium is rarely achieved due to

continuous advection.

Aquatic Systems: Due to its high Log

(>7), PCB 165 rapidly partitions from the aqueous phase into organic carbon-rich sediments.
The sediment-water partition coefficient (

) is the dominant driver, rendering sediments a long-term sink.

Atmospheric Transport: PCB 165 undergoes "global distillation." It volatilizes in warmer

equatorial regions and condenses in colder polar regions. However, due to its higher

molecular weight compared to lower congeners (e.g., PCB 28), it has a lower fractionation

potential and is deposited closer to source regions than lighter PCBs.
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Bioaccumulation & Trophic Transfer
The bioaccumulation factor (BAF) for PCB 165 often exceeds

L/kg in aquatic lipids.

Mechanism: Passive diffusion across gill membranes followed by lipid partitioning.

Biomagnification: Because it lacks adjacent unsubstituted meta-para positions on the

-ring (

), it is resistant to rapid metabolic clearance, leading to high biomagnification factors (BMF)
in top predators.

Toxicokinetics & Metabolic Fate (ADME)
For drug development and toxicology professionals, PCB 165 serves as a model for

metabolically resistant, lipophilic xenobiotics. Its persistence is driven by the specific location of

chlorine atoms which block enzymatic oxidation.

Metabolic Pathway (CYP450 Interaction)
Metabolism is the rate-limiting step in clearance.

Enzyme Induction: PCB 165 is a "Phenobarbital-type" inducer. It activates CAR and PXR

nuclear receptors, upregulating CYP2B and CYP3A subfamilies [2].[5][6]

Oxidation Site:

Ring B (

): The meta and para positions are blocked.

Ring A (

): The 4,5-positions are unsubstituted. This is the primary site for arene oxide formation.

Mechanism: CYP enzymes introduce an oxygen atom across the 4,5-bond (Ring A) to form

an epoxide (arene oxide). This unstable intermediate rearranges via the NIH Shift to form
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hydroxylated PCBs (OH-PCBs) or is conjugated with glutathione.

Visualization of Metabolic Fate
The following diagram illustrates the oxidative biotransformation of PCB 165.
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Figure 1: Metabolic activation and clearance pathway of PCB 165. Note the regioselectivity

driven by chlorine substitution patterns.

Analytical Methodologies
To validate environmental or biological concentrations, a self-validating analytical protocol is

required.

Sample Preparation (Sediment/Tissue)
Surrogate Spiking: Spike sample with

C-labeled PCB 165 (or PCB 209) prior to extraction to monitor recovery.

Extraction:

Sediment:[7] Soxhlet extraction with Hexane:Acetone (1:1) for 16-24 hours.

Tissue:[8] Homogenization with
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followed by Cold Column Extraction or Soxhlet.

Lipid Removal (Critical):

Treatment with concentrated

(acid digestion of lipids).

Passage through a multilayer silica gel column (Acid/Base/Neutral silica).

Sulfur Cleanup: Activated copper powder or TBA sulfite reagent (for sediments) to prevent

interference.

Instrumental Analysis (GC-MS/MS)
Column: Rtx-PCB or DB-5ms (30m or 60m).

Detection: Triple Quadrupole Mass Spectrometry (GC-MS/MS) in Multiple Reaction

Monitoring (MRM) mode.

Transitions: Monitor parent ion

and fragment

.

Precursor:

360 (approx)

Product:

290.

Quantification: Isotope Dilution Method. Calculate concentration based on the ratio of native

PCB 165 to

C-PCB 165.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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To cite this document: BenchChem. [Technical Monograph: Environmental Fate &
Toxicokinetics of PCB 165]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1345168/docs#technical-monograph-environmental-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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